

Detiviciclovir: An Obscure Antiviral Nucleoside Analogue with Limited Data for Herpesvirus Research

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Compound of Interest		
Compound Name:	Detiviciclovir	
Cat. No.:	B1194682	Get Quote

Detiviciclovir, also known as AM365, is an antiviral nucleoside analogue that has been noted in limited scientific literature. Despite its classification as a potential antiviral agent, a comprehensive review of publicly available research reveals a significant scarcity of data regarding its specific applications, efficacy, and mechanism of action in the context of herpesvirus research. This lack of detailed information currently prevents the creation of an indepth technical guide for researchers, scientists, and drug development professionals focused on herpesviruses such as Herpes Simplex Virus (HSV-1, HSV-2) and Varicella-Zoster Virus (VZV).

Chemical and Pharmacokinetic Profile

Detiviciclovir is identified by the chemical formula C₉H₁₃N₅O₂ and a molecular weight of 223.23. The primary available research on this compound involves the development of a high-performance liquid chromatography (HPLC) method for its detection, along with a related compound, AM188, in rat liver perfusate and bile. This study indicates that some preclinical pharmacokinetic investigations into its metabolism and disposition have been conducted.

While the DrugBank database notes that **Detiviciclovir** has been investigated for the treatment of viral hepatitis B, its activity and relevance to the Herpesviridae family remain undocumented in accessible scientific papers, patents, or conference proceedings.



Mechanism of Action and Antiviral Activity Against Herpesviruses

As a nucleoside analogue, **Detiviciclovir** is presumed to function by interfering with viral DNA synthesis. Typically, such compounds are phosphorylated within infected cells to their active triphosphate form, which then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the viral DNA polymerase. This incorporation often leads to chain termination, thereby halting viral replication.

However, no specific studies detailing this mechanism for **Detiviciclovir** in the context of any herpesvirus have been found. Consequently, crucial data for researchers, such as:

- In vitro efficacy: 50% inhibitory concentration (IC₅₀) or 50% effective concentration (EC₅₀) values against HSV-1, HSV-2, VZV, or other herpesviruses.
- Selectivity Index (SI): The ratio of cytotoxic concentration to antiviral concentration, which is a critical measure of a drug's therapeutic window.
- Resistance profile: Studies on the potential for herpesviruses to develop resistance to Detiviciclovir.

are not available in the public domain.

Experimental Protocols and In Vivo Data

A thorough search for experimental protocols involving **Detiviciclovir** for herpesvirus research yielded no specific methodologies. Standard protocols for assessing antiviral activity against herpesviruses, such as plaque reduction assays or yield reduction assays, have not been published with respect to this compound.

Similarly, there is no available data from animal model studies investigating the in vivo efficacy of **Detiviciclovir** for any herpes-related infection. Information on dosing, safety, and therapeutic outcomes in preclinical models is absent from the scientific literature.

Signaling Pathways and Experimental Workflows



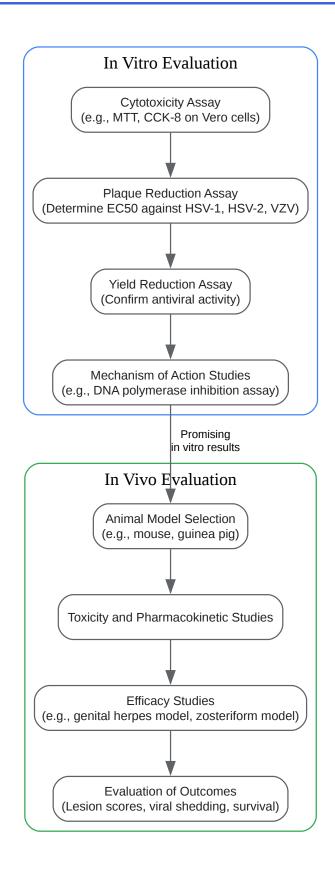




Due to the lack of research on its mechanism of action, no signaling pathways involving **Detiviciclovir**'s interaction with viral or host cell components can be depicted. The general pathway for nucleoside analogue antivirals is well-understood, but the specific enzymes involved in **Detiviciclovir**'s activation and its precise interaction with herpesvirus DNA polymerase are unknown.

Below is a generalized workflow for evaluating a novel nucleoside analogue against herpesviruses, which would be applicable to a compound like **Detiviciclovir** should research be undertaken.





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Caption: Generalized workflow for the preclinical evaluation of a novel anti-herpesvirus nucleoside analogue.

Conclusion

While **Detiviciclovir** (AM365) is identified as an antiviral nucleoside analogue, there is a profound lack of publicly available data to support its use in herpesvirus research. Key information on its mechanism of action, quantitative antiviral activity, and performance in preclinical models is absent. Therefore, it is not possible at this time to provide the in-depth technical guide requested. Researchers and drug development professionals interested in this compound would need to conduct foundational research to establish its basic anti-herpesvirus properties.

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